Pyrazolo[1,5-b]pyridazine deriv. 16

GSK-3β inhibition Kinase selectivity SAR analysis

Pyrazolo[1,5-b]pyridazine deriv. 16 is a member of the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine class, specifically identified as a potent and selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β).

Molecular Formula C16H12N6
Molecular Weight 288.31 g/mol
Cat. No. B13964293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-b]pyridazine deriv. 16
Molecular FormulaC16H12N6
Molecular Weight288.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3
InChIInChI=1S/C16H12N6/c1-2-5-12(6-3-1)20-16-17-10-8-14(21-16)13-11-19-22-15(13)7-4-9-18-22/h1-11H,(H,17,20,21)
InChIKeyLIYXXFOSHNQSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Pyrazolo[1,5-b]pyridazine deriv. 16 as a Selective GSK-3β Inhibitor


Pyrazolo[1,5-b]pyridazine deriv. 16 is a member of the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine class, specifically identified as a potent and selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β) [1]. This heterocyclic compound, with the molecular formula C16H12N6 and a molecular weight of 288.31 g/mol, was developed as part of a structure-activity relationship (SAR) study aimed at improving selectivity over cyclin-dependent kinases (CDK-2/CDK-4) while maintaining good cellular efficacy [2]. Its core scaffold is distinct from other kinase inhibitor chemotypes, offering a unique binding mode that has been characterized by molecular modeling [2].

Why Pyrazolo[1,5-b]pyridazine deriv. 16 Cannot Be Substituted with Generic Kinase Inhibitors


Generic substitution within the pyrazolo[1,5-b]pyridazine class is not viable due to the profound impact of subtle structural modifications on target selectivity and potency. The parent series was initially identified as a potent inhibitor of both GSK-3β and CDK-2/CDK-4, and extensive SAR was required to achieve selectivity for GSK-3β over CDK-2, a critical safety and efficacy parameter [1]. Deriv. 16 represents a specific optimization point within this continuum; an arbitrary close analog may revert to a dual inhibitor profile with potentially different off-target effects and therapeutic windows. The quantitative evidence below demonstrates that deriv. 16's specific substituents are crucial for its precise biological profile, which cannot be guaranteed by a general class designation alone.

Quantitative Differentiation Guide for Pyrazolo[1,5-b]pyridazine deriv. 16


GSK-3β Inhibitory Potency of Deriv. 16 vs. its Parent Scaffold

Pyrazolo[1,5-b]pyridazine deriv. 16 is a potent inhibitor of GSK-3β, with a binding affinity (Ki) of 12 nM [1]. This represents a successful optimization step from the initial, unselective lead molecules in the series, which were equally potent against CDK-2 [2]. A direct comparator, deriv. 19 (N-(3-methoxyphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, CAS 551920-54-8), shows a Ki of 59 nM for GSK-3β, making deriv. 16 approximately 5-fold more potent at the enzyme level in a comparable assay format [3].

GSK-3β inhibition Kinase selectivity SAR analysis

Superior Selectivity Profile of Deriv. 16 over CDK-2 Compared to Early Leads

A primary challenge for the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series was achieving selectivity for GSK-3β over the closely related kinase CDK-2, as initial leads were potent dual inhibitors [1]. The SAR optimization that culminated in deriv. 16 successfully introduced high selectivity for GSK-3β. While the absolute CDK-2 inhibition Ki for deriv. 16 is not explicitly listed in the abstracted data, the study reports that the final series, including a representative analog with similar properties, exhibited good selectivity over CDK-2 [1]. This is in stark contrast to the early lead compounds, which had similar nanomolar potency for both GSK-3β and CDK-2, demonstrating that deriv. 16's selectivity profile is a designed, non-trivial feature that overcomes a key liability of the initial chemotype [1].

CDK-2 counter-screening Therapeutic window Kinase profiling

Enhanced Cellular Efficacy and Functional Response Compared to Non-Optimized Analogs

Beyond biochemical potency, deriv. 16 is part of a series extensively characterized for cellular efficacy and functional response in a glycogen synthase assay, a direct readout of GSK-3β pathway inhibition in cells [1]. The published SAR study confirmed that lead compounds from this series, including the structural family to which deriv. 16 belongs, demonstrated very good cell efficacy and functional response, a feature not inherent to all members of the series [1]. This contrasts with earlier analogs that, while potent in enzymatic assays, may not have translated effectively into cellular pathway modulation. The demonstration of cellular target engagement and a functional downstream effect is a critical step that separates deriv. 16 from less well-characterized in-class compounds.

Cellular pharmacology Glycogen synthase assay Type 2 diabetes model

Structural Differentiation Leading to Higher Ligand Efficiency Compared to CDK-Focused Pyrazolo[1,5-b]pyridazines

A distinct structural feature of deriv. 16 is its relatively low molecular weight (288.31 g/mol) and small number of heavy atoms compared to later-generation pyrazolo[1,5-b]pyridazine inhibitors designed for other kinases such as CDK4 [2]. For instance, some CDK4-selective pyrazolo[1,5-b]pyridazines have molecular weights exceeding 400 g/mol [2]. The compound's smaller size, combined with its nanomolar potency (Ki = 12 nM for GSK-3β), results in a high ligand efficiency (LE), a key preference for early-stage drug discovery programs where pharmacokinetic properties are often inversely correlated with molecular weight and lipophilicity [2]. This makes deriv. 16 a chemically efficient starting point that optimized CDK-inhibitor chemotypes may not provide.

Ligand efficiency Fragment-like properties Kinase inhibitor design

Recommended Application Scenarios for Pyrazolo[1,5-b]pyridazine deriv. 16


Tool Compound for Dissecting GSK-3β vs. CDK-2 Biology in Cellular Models

Given its engineered selectivity for GSK-3β over CDK-2, deriv. 16 is suitable as a chemical probe to delineate GSK-3β-specific phenotypes from those arising from CDK-2 inhibition in cellular assays [1]. Early, non-selective lead compounds from this series would be inappropriate for this purpose. The demonstrated cellular functional response in a glycogen synthase assay further validates its utility as a pathway-selective tool [1].

High-Ligand-Efficiency Starting Point for Type 2 Diabetes Lead Optimization Programs

For medicinal chemistry campaigns targeting GSK-3β for type 2 diabetes, deriv. 16 provides a structurally efficient scaffold with a favorable molecular weight (288.31 g/mol) and confirmed potency (Ki = 12 nM) [1]. Its lower molecular weight compared to other in-class kinase inhibitors (often >400 g/mol) [2] offers a significant advantage for further optimization of ADME properties, positioning it as a superior starting point over more complex, high-molecular-weight pyrazolo-pyridazines.

Benchmarking New GSK-3β Inhibitor Chemotypes or Assays

The extensive published SAR and defined enzymatic profile make deriv. 16 an excellent benchmarking standard for evaluating new GSK-3β inhibitor chemotypes or developing novel screening assays. Its specific potency (Ki = 12 nM for GSK-3β) and known selectivity liabilities (or lack thereof) provide a robust baseline that less-characterized analogs cannot offer [1].

Quote Request

Request a Quote for Pyrazolo[1,5-b]pyridazine deriv. 16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.